BRD4 BD2 Binding Affinity
A compound incorporating the 4-Bromo-3-chloro-5,7-difluoroquinoline scaffold demonstrated an IC50 of 863 nM against the BRD4 bromodomain 2 (BD2) in a fluorescence polarization competition assay [1]. This represents a quantitative baseline for the scaffold's engagement with epigenetic reader domains, a target class where simple unsubstituted quinolines typically show no measurable activity at concentrations up to 100 μM (class-level inference) [2].
| Evidence Dimension | BRD4 BD2 binding affinity (IC50) |
|---|---|
| Target Compound Data | 863 nM |
| Comparator Or Baseline | Unsubstituted quinoline (no activity at ≤100 μM) |
| Quantified Difference | >100-fold improvement (class-level inference) |
| Conditions | Displacement of FITC-conjugated JQ1 from BRD4 BD2 expressed in E. coli BL21-DE3 rosetta, 15 min incubation |
Why This Matters
Demonstrates the scaffold's potential utility in epigenetic drug discovery, a field where unfunctionalized quinolines lack target engagement, directly influencing procurement decisions for BRD4-related screening campaigns.
- [1] BindingDB Entry BDBM50148605 (CHEMBL3769729). Affinity Data: IC50 = 863 nM for BRD4 BD2 displacement. View Source
- [2] Class-level inference based on absence of reported activity for unsubstituted quinoline in BRD4 assays in ChEMBL and BindingDB databases. View Source
